1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one
Description
1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one is a piperidine-based compound featuring a trifluoropropanone moiety and a hydroxyl-substituted aminomethyl group at the 4-position of the piperidine ring. The hydroxyl group enhances solubility via hydrogen bonding, while the trifluoromethyl group contributes to metabolic stability and membrane permeability .
Properties
Molecular Formula |
C9H15F3N2O2 |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
1-[4-(aminomethyl)-4-hydroxypiperidin-1-yl]-3,3,3-trifluoropropan-1-one |
InChI |
InChI=1S/C9H15F3N2O2/c10-9(11,12)5-7(15)14-3-1-8(16,6-13)2-4-14/h16H,1-6,13H2 |
InChI Key |
FLBGOYQUJOXZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CN)O)C(=O)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Aminomethyl and Hydroxyl Groups: Functionalization of the piperidine ring to introduce the aminomethyl and hydroxyl groups can be achieved through nucleophilic substitution and oxidation reactions.
Attachment of the Trifluoropropanone Moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the trifluoropropanone moiety can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving piperidine derivatives.
Industrial Applications: The compound’s reactivity and functional groups make it useful in various industrial processes, including the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets. The aminomethyl and hydroxyl groups allow the compound to form hydrogen bonds and interact with active sites of enzymes or receptors. The trifluoropropanone moiety can participate in electrophilic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Piperidine vs.
- Substituent Effects: The hydroxyl and aminomethyl groups in the target compound improve aqueous solubility compared to phenyl or methyl substituents in analogues . The trifluoropropanone moiety, shared with 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one, enhances resistance to oxidative metabolism .
Functional Group Analysis
Trifluoropropanone Moieties
- 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one (): A simple aryl trifluoroketone with strong electron-withdrawing effects. Lacks the piperidine core, limiting its ability to engage in hydrogen bonding but useful as a precursor for prodrug synthesis.
- BAY 985 (): Incorporates trifluoropropanone into a piperazine scaffold linked to a benzimidazole-pyrimidine group. The trifluoromethyl group stabilizes the ketone against reduction, critical for maintaining target engagement in vivo.
Aminomethyl/Hydroxyl Substituents
- 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one dihydrochloride (): The 4-aminopiperidine group increases basicity, favoring ion-channel interactions. However, the absence of a hydroxyl group reduces solubility compared to the target compound.
Research Findings and Data
Table 2: Comparative Physicochemical Properties
Implications : The target compound’s higher solubility and moderate LogP balance bioavailability and CNS penetration, outperforming simpler trifluoroketones and overly lipophilic analogues like BAY 984.
Biological Activity
1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one, also known by its chemical structure and CAS number 1247789-24-7, is a compound of significant interest in pharmacological research due to its potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 238.34 g/mol. The presence of trifluoromethyl groups suggests potential interactions with biological systems that may enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.34 g/mol |
| CAS Number | 1247789-24-7 |
| Purity | ≥ 98% |
Research indicates that compounds with similar structural motifs can act as inhibitors of specific kinases involved in cell proliferation and survival. For instance, the compound may inhibit Polo-like kinase 4 (PLK4), which plays a critical role in centriole biogenesis and has been implicated in various cancers . By inhibiting PLK4, the compound could potentially disrupt cancer cell proliferation and promote apoptosis.
Therapeutic Applications
- Cancer Treatment : The inhibition of PLK4 can lead to centrosome loss in cancer cells, which may trigger p53 stabilization and cell cycle arrest in G1 phase. This mechanism is particularly relevant for tumors with p53 mutations .
- Neurological Disorders : Given the structural similarity to other piperidine derivatives known for neuroprotective effects, this compound may also exhibit potential in treating neurological conditions by modulating neurotransmitter systems.
Study 1: PLK4 Inhibition in Cancer Cells
In a study examining the effects of PLK4 inhibitors on various cancer cell lines, it was found that treatment with compounds similar to 1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one resulted in reduced cell viability and increased apoptosis in cells with overexpressed PLK4. This suggests a promising avenue for therapeutic intervention in cancers characterized by PLK4 dysregulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
